molecular formula C20H16N2O5 B2721456 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 856832-79-6

2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B2721456
CAS RN: 856832-79-6
M. Wt: 364.357
InChI Key: IYMISCOFLMOZIN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .


Molecular Structure Analysis

The InChI code for a related compound, potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide, is 1S/C15H10BF3NO2.K/c17-16(18,19)11-5-3-4-10(8-11)9-20-14(21)12-6-1-2-7-13(12)15(20)22;/h1-8H,9H2;/q-1;+1 .

Scientific Research Applications

AChE Inhibition for Alzheimer's Disease

Dioxoisoindolines, including derivatives similar to the specified chemical, have been identified as potential AChE (acetylcholinesterase) inhibitors, which are crucial in the management of Alzheimer's disease. These compounds exhibit a wide range of biological activities and have shown promising results as competitive inhibitors of AChE, with low acute toxicity compared to currently approved AChE inhibitors. This suggests their potential for further development as therapeutic agents for neurodegenerative diseases (Andrade-Jorge et al., 2018).

Synthesis of Heterocycles

Isoindole-1,3-diones, which are structurally related to the compound , are synthesized through palladium-catalyzed aminocarbonylation reactions. These reactions produce 2-substituted isoindole-1,3-diones, demonstrating the versatility of these compounds in generating a variety of functional groups and tolerating methoxy, alcohol, ketone, and nitro groups. This synthesis route highlights the potential for creating diverse heterocycles for various scientific applications (Worlikar & Larock, 2008).

Tyrosinase Inhibition and Antioxidant Properties

Phthalimide derivatives, similar to the mentioned compound, have been synthesized and evaluated for their antioxidant and antityrosinase properties. These compounds show significant inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis, suggesting potential applications in cosmetic and dermatological research (Then et al., 2018).

Organic Cathode Materials for Li-ion Batteries

Isoindole-4,7-dione derivatives have been studied as candidates for organic cathode materials in lithium-ion batteries. Through computational strategies, certain isoindole-4,7-dione derivatives have been identified as promising for their redox behavior, indicating potential applications in energy storage technologies (Karlsson et al., 2012).

Crystal Structure and Molecular Studies

Research on isoindole-1,3-dione derivatives has also focused on understanding their crystal structure and molecular behavior, which is crucial for drug design and material science applications. Studies have revealed detailed insights into the molecular and crystal structures of these compounds, providing foundational knowledge for future applications in various fields of scientific research (Struga et al., 2007).

properties

IUPAC Name

2-[3-(1,3-dioxoisoindol-2-yl)-2-methoxypropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-27-12(10-21-17(23)13-6-2-3-7-14(13)18(21)24)11-22-19(25)15-8-4-5-9-16(15)20(22)26/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMISCOFLMOZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1C(=O)C2=CC=CC=C2C1=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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